1-(4-Chlorophenyl)-2-pentanol

Description

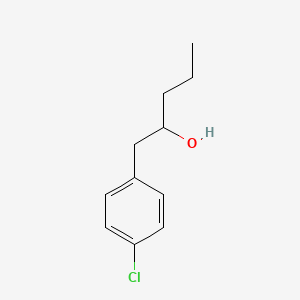

1-(4-Chlorophenyl)-2-pentanol is a secondary alcohol featuring a 4-chlorophenyl group attached to a five-carbon chain with a hydroxyl group at the second position. The 4-chlorophenyl moiety confers aromatic stability and moderate lipophilicity, while the pentanol chain may influence solubility and steric interactions in biological or chemical systems.

Properties

IUPAC Name |

1-(4-chlorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11,13H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDGZFIUEIQCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with a Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 1-(4-Chlorophenyl)-2-pentanone. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(4-Chlorophenyl)-2-pentanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form 1-(4-Chlorophenyl)-2-pentane using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

Oxidation: 1-(4-Chlorophenyl)-2-pentanone.

Reduction: 1-(4-Chlorophenyl)-2-pentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-pentanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-pentanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Branching : Branched analogs (e.g., BP 3110) exhibit steric effects that may reduce enzymatic or chemical reactivity .

- Functional Groups: The hydroxyl group in 1-(4-chlorophenyl)-2-pentanol contrasts with ketones () or carbamates (), altering hydrogen-bonding capacity and metabolic stability.

Toxicity and Metabolic Considerations

- Carbamate Derivative (): The compound 1-(4-chlorophenyl)-1-phenyl-2-propanyl carbamate exhibits a rat oral TDLo of 4040 mg/kg, indicating moderate toxicity likely due to carbamate-mediated cholinesterase inhibition. The absence of a carbamate group in this compound may reduce neurotoxic risk .

- Fluorinated Analog (): The introduction of fluorine (higher electronegativity than chlorine) may enhance metabolic resistance but increase environmental persistence .

Biological Activity

1-(4-Chlorophenyl)-2-pentanol is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorophenyl group attached to a pentanol structure. Its chemical formula is CHClO, and it features a secondary alcohol group, which plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and reduction processes. Common methods include:

- Alkylation : Using alkyl halides with a chlorophenol as starting material.

- Reduction : Converting ketones or aldehydes into the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting microbial cell membranes, which leads to cell lysis. This activity makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies suggest that the compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory responses. This effect could be beneficial in treating conditions associated with inflammation.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, causing structural damage.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table highlighting key findings from recent research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.